Givosiran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Givosiran is a novel small interfering RNA (siRNA)-based agent, acting as a conventional siRNA to trigger RNA interference (RNAi)-mediated gene silencing on delta-ALA synthase 1 (ALAS1).
Aplicaciones Científicas De Investigación
Mechanism of Action and Therapeutic Applications
- Givosiran and Acute Hepatic Porphyria (AHP): Givosiran (Givlaari™) is a small interfering RNA (siRNA) that targets aminolevulinate synthase 1 (ALAS1) mRNA in hepatocytes. By downregulating ALAS1 mRNA, givosiran prevents the accumulation of neurotoxic δ-aminolevulinic acid and porphobilinogen levels, which are associated with acute porphyria attacks. It was developed primarily for treating acute hepatic porphyria (AHP) and approved in the USA and EU for this purpose (Scott, 2020).
Pharmacokinetics and Pharmacodynamics
- Absorption and Metabolism: Givosiran exhibits rapid absorption with peak plasma concentrations achieved within 0.5–5 hours post-administration. It is metabolized by nucleases, not cytochrome P450 enzymes, minimizing potential drug-drug interactions. Givosiran's active metabolite, AS(N‐1)3′ givosiran, retains equal potency as givosiran (Agarwal et al., 2020).
Delivery and Distribution
- Hepatocyte-specific Delivery: Givosiran utilizes N-acetylgalactosamine (GalNAc) conjugation for targeted delivery to hepatocytes. This enhances its uptake via the asialoglycoprotein receptor, ensuring a concentrated effect in the liver, the primary site of action for AHP treatment (Debacker et al., 2020).
Clinical Efficacy
- Reduction in Porphyria Attacks: In clinical trials, givosiran significantly reduced the annualized rate of composite porphyria attacks and improved other outcomes like hemin use and pain, which is the cardinal symptom of AHP. These results underscore its efficacy in reducing the frequency and severity of AHP attacks (Syed, 2021).
Long-term Efficacy and Safety
- Extended Study Results: Longer-term studies, such as the ENVISION trial, have demonstrated sustained efficacy and safety of givosiran over extended periods. This includes maintained reductions in ALA and PBG levels, decreased hemin use, and improvements in quality of life measures (Kuter et al., 2020).
Propiedades
Número CAS |
1639325-43-1 |
---|---|
Nombre del producto |
Givosiran |
Fórmula molecular |
C78H139N11O30 |
Peso molecular |
1711.017 |
Nombre IUPAC |
N-[1,3-Bis[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]-12-[(2R,4R)-4-hydroxy-2-methylpyrrolidin-1-yl]-12-oxododecanamide |
InChI |
InChI=1S/C78H139N11O30/c1-50-42-54(96)43-89(50)65(104)26-12-10-8-6-5-7-9-11-25-64(103)88-78(47-111-39-27-61(100)82-33-19-30-79-58(97)22-13-16-36-114-75-66(85-51(2)93)72(108)69(105)55(44-90)117-75,48-112-40-28-62(101)83-34-20-31-80-59(98)23-14-17-37-115-76-67(86-52(3)94)73(109)70(106)56(45-91)118-76)49-113-41-29-63(102)84-35-21-32-81-60(99)24-15-18-38-116-77-68(87-53(4)95)74(110)71(107)57(46-92)119-77/h50,54-57,66-77,90-92,96,105-110H,5-49H2,1-4H3,(H,79,97)(H,80,98)(H,81,99)(H,82,100)(H,83,101)(H,84,102)(H,85,93)(H,86,94)(H,87,95)(H,88,103)/t50-,54-,55-,56-,57-,66-,67-,68-,69+,70+,71+,72-,73-,74-,75-,76-,77-/m1/s1 |
Clave InChI |
RUPXJRIDSUCQAN-PQNNUJSWSA-N |
SMILES |
O=C(NC(COCCC(NCCCNC(CCCCO[C@@H]1O[C@H](CO)[C@H](O)[C@H](O)[C@H]1NC(C)=O)=O)=O)(COCCC(NCCCNC(CCCCO[C@@H]2O[C@H](CO)[C@H](O)[C@H](O)[C@H]2NC(C)=O)=O)=O)COCCC(NCCCNC(CCCCO[C@@H]3O[C@H](CO)[C@H](O)[C@H](O)[C@H]3NC(C)=O)=O)=O)CCCCCCCCCCC(N4[C@H](C)C[C@@H](O)C4)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Givosiran |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.